molecular formula C5H4BrN3O2 B1280781 6-Bromo-3-nitropyridin-2-amine CAS No. 84487-04-7

6-Bromo-3-nitropyridin-2-amine

Cat. No. B1280781
CAS RN: 84487-04-7
M. Wt: 218.01 g/mol
InChI Key: YRXZIHANXVKUHP-UHFFFAOYSA-N
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Description

6-Bromo-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of 6-Bromo-3-nitropyridin-2-amine involves a series of reactions. 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-nitropyridin-2-amine can be found in various databases such as PubChem and ChemSpider .


Chemical Reactions Analysis

6-Bromo-3-nitropyridin-2-amine is instrumental in the synthesis of diverse heterocyclic compounds. Reactions involving bromo-nitropyridine derivatives have led to the synthesis of various heterocyclic structures, contributing to the field of medicinal and synthetic organic chemistry.


Physical And Chemical Properties Analysis

6-Bromo-3-nitropyridin-2-amine is a solid at room temperature. It has a molecular weight of 218.01 g/mol. The compound has a topological polar surface area of 84.7 Ų and a complexity of 160. It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Scientific Research Applications

Nitro-Group Migration in Nucleophilic Substitution

  • Study : Yao, Blake, and Yang (2005) investigated the reaction of 3-bromo-4-nitropyridine with amines, noting an unexpected nitro-group migration product, highlighting the complexity of reactions involving such compounds. This study contributes to understanding the behavior of similar chemicals, including 6-Bromo-3-nitropyridin-2-amine (Yao, Blake, & Yang, 2005).

Synthesis in Large Scale Production

  • Study : Agosti et al. (2017) described the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation on a large scale, indicating the relevance of such compounds in industrial contexts (Agosti et al., 2017).

Selective Vicarious Nucleophilic Amination

  • Study : Bakke, Svensen, and Trevisan (2001) demonstrated the amination of 3-nitropyridine compounds, including products analogous to 6-Bromo-3-nitropyridin-2-amine. This study provides insights into the methods for preparing similar compounds (Bakke, Svensen, & Trevisan, 2001).

Formation of Aminals via Pummerer Rearrangement

  • Study : Rakhit, Georges, and Bagli (1979) explored the reaction of 2-amino-3-nitropyridine with acid chlorides, leading to the formation of aminals, shedding light on possible reactions and derivatives of similar nitropyridines (Rakhit, Georges, & Bagli, 1979).

Influence of Solvent on Reactivity

  • Study : Hertog and Jouwersma (1953) investigated the reactivity of derivatives of nitropyridines towards ammonia, revealing the impact of solvent polarity on substitution processes. This study is relevant for understanding the chemical behavior of 6-Bromo-3-nitropyridin-2-amine (Hertog & Jouwersma, 1953).

Synthesis of Amino-Bridged Bipyridine Ligands

  • Study : Mameri, Charbonnière, and Ziessel (2003) described the synthesis of ligands from a 6-bromo-6'-bromomethyl-2,2'-bipyridine building block, which is relevant for understanding the applications of similar bromo-nitropyridines in coordination chemistry (Mameri, Charbonnière, & Ziessel, 2003).

Safety And Hazards

6-Bromo-3-nitropyridin-2-amine is associated with several safety hazards. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

6-bromo-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXZIHANXVKUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477511
Record name 6-bromo-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-nitropyridin-2-amine

CAS RN

84487-04-7
Record name 6-Bromo-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84487-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 30% solution of hydrogen bromide in acetic acid (10 ml) was added to 2-amino-6-chloro-3-nitropyridine (1.0 g) at room temperature and the mixture was heated at 100° C. After 24 hr, a 30% solution of hydrogen bromide in acetic acid (5 ml) was added. After 48 hr, the reaction mixture was cooled and concentrated. The residue was neutralized with 28% aqueous ammonia and extracted three times with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was crystallized from isopropyl ether to give the objective compound (1.14 g) as yellow crystals.
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Synthesis routes and methods II

Procedure details

To a suspension of 2,6-dibromo-3-nitropyridine (5.00 g) in ethanol (10 ml) was added an ammonia/ethanol solution (6.8 M, 15 ml) at room temperature, and the mixture was placed in a closed reaction vessel and stirred at room temperature for 19 hr. To the reaction mixture was added water (25 ml), and the precipitate was collected by filtration. The precipitate was washed with ethanol, suspended in ethanol (55 ml), heated and cooled. The precipitate was collected by filtration to give the objective compound (3.19 g) as a yellow powder.
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5 g
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15 mL
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25 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 2,6-dibromo-3-nitropyridine (5.00 g) in ethanol (10 ml) was added a solution (6.8 M, 15 ml) of ammonium/ethanol at room temperature, and the mixture was stirred at room temperature for 19 hr in a sealed container. Water (25 ml) was added to the reaction mixture, and the precipitate was collected by filtration and washed with ethanol. This was suspended in ethanol (55 ml), heated, and allowed to cool. The precipitate was collected by filtration to give 2-amino-6-bromo-3-nitropyridine as a yellow powder (3.19 g).
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5 g
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10 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - …, 2022 - Wiley Online Library
The K V 7 potassium channel openers flupirtine and retigabine have been valuable options in the therapy of pain and epilepsy. However, as a result of adverse reactions, both drugs …
S Kumar, DE Schlamadinger, MA Brown, JM Dunn… - Chemistry & biology, 2015 - cell.com
Islet amyloid polypeptide (IAPP) is a hormone cosecreted with insulin. IAPP proceeds through a series of conformational changes from random coil to β-sheet via transient α-helical …
Number of citations: 59 www.cell.com

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